molecular formula C10H9Cl2NO2 B2628855 6-chloro-2-(2-chloroethyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 865658-35-1

6-chloro-2-(2-chloroethyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B2628855
CAS RN: 865658-35-1
M. Wt: 246.09
InChI Key: SHRBFRKMIRXEQN-UHFFFAOYSA-N
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Description

6-Chloro-2-(2-chloroethyl)-2H-1,4-benzoxazin-3(4H)-one, also known as 6-chloro-2-(2-chloroethyl)-2H-1,4-benzoxazin-3-one, is a heterocyclic compound that has been widely studied for its potential biological and medical applications. It is a highly active compound with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer activities. In addition, 6-chloro-2-(2-chloroethyl)-2H-1,4-benzoxazin-3(4H)-one has been studied for its potential use in drug development, as it has been shown to bind to certain proteins and enzymes. In

Scientific Research Applications

Bromination and Nitration of Benzoxazinones

Benzoxazinones, including 6-chloro analogues, undergo selective bromination and nitration, expanding their utility in synthetic organic chemistry. These reactions enable the introduction of functional groups, facilitating further chemical modifications and the synthesis of novel compounds with potential applications in developing new materials and bioactive molecules (Hanson, Richards, & Rozas, 2003).

Allelochemicals and Agricultural Applications

Benzoxazinones, including those derived from natural sources such as maize and rye, exhibit significant allelopathic activities, including phytotoxic, antimicrobial, and insecticidal properties. These compounds have been explored for their potential agronomic utility, particularly in natural herbicide development and as a means of pest control, highlighting their importance in sustainable agriculture (Macias et al., 2006).

Ecological Role and Bioactivity

The bioactivity and ecological roles of benzoxazinones, such as their phytotoxic, antifungal, antimicrobial, and antifeedant effects, have been extensively studied. These compounds and their derivatives are considered promising leads for natural herbicide models and pharmaceutical development, given their natural origin and bioactivity profile (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

Synthesis and Chemical Diversity

Research into the synthesis of benzoxazinyl derivatives, including those with antimicrobial and antioxidant properties, has led to the development of new methodologies that enhance the chemical diversity and potential applications of these compounds in the pharmaceutical industry. Such synthetic advancements facilitate the exploration of benzoxazinones in new therapeutic contexts (Sonia et al., 2013).

Antimycobacterial Agents

The synthesis and evaluation of benzoxazinone derivatives as antimycobacterial agents underscore their potential in addressing infectious diseases. The structural modification of benzoxazinones has led to compounds with significant activity against various Mycobacterium species, contributing to the search for new treatments for tuberculosis and related infections (Waisser et al., 2000).

properties

IUPAC Name

6-chloro-2-(2-chloroethyl)-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO2/c11-4-3-9-10(14)13-7-5-6(12)1-2-8(7)15-9/h1-2,5,9H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRBFRKMIRXEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C(O2)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-(2-chloroethyl)-2H-1,4-benzoxazin-3(4H)-one

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